molecular formula C19H16ClN5O3 B3018793 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide CAS No. 1008482-62-9

2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B3018793
CAS No.: 1008482-62-9
M. Wt: 397.82
InChI Key: HMEFWBBNVCXWGL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo-triazole-acetamide class, characterized by a fused bicyclic pyrrolo[3,4-d][1,2,3]triazole core substituted with a 3-chlorophenyl group at position 5 and an N-(4-methylphenyl)acetamide side chain. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) highlight the importance of substituent effects on solubility, lipophilicity, and target binding.

Properties

IUPAC Name

2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O3/c1-11-5-7-13(8-6-11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)14-4-2-3-12(20)9-14/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEFWBBNVCXWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Scientific Research Applications

2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for developing new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets would depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Key structural analogs include:

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Key Properties/Findings Reference
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-pyrrolo-triazol-1-yl]-N-(2,3-dimethylphenyl)acetamide R1: 3-Cl-4-F-phenyl; R2: 2,3-diMePh 487.89 Enhanced electronegativity due to fluorine
6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-triazolo-thiadiazine-7-carboxylic acid R1: 2,6-diCl-phenyl; R2: pyrazole 452.32 High lipophilicity (logP = 3.8)
3-(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide R1: diMe-pyridone; R2: tetrazole 380.41 Improved solubility in polar solvents
  • Steric Effects : The N-(4-methylphenyl)acetamide group in the target compound offers less steric hindrance than the 2,3-dimethylphenyl group in , which may improve binding pocket compatibility .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The triazolo-thiadiazine derivative in exhibits a logP of 3.8, comparable to celecoxib (logP = 3.5), suggesting favorable membrane permeability. The target compound’s logP is likely higher due to its chlorophenyl and methylphenyl groups, though exact values require computational analysis (e.g., SwissADME) .
  • Solubility : Pyrrolo-triazole derivatives with polar substituents (e.g., tetrazole in ) show improved aqueous solubility. The target compound’s 4-methylphenyl group may reduce solubility compared to more polar analogs .

Biological Activity

The compound 2-[5-(3-chlorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(4-methylphenyl)acetamide is a nitrogen-containing heterocyclic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN5O3C_{21}H_{20}ClN_5O_3 with a molecular weight of 425.9 g/mol. The presence of the pyrrolo[3,4-d][1,2,3]triazole core is significant as it is associated with various biological activities.

PropertyValue
Molecular FormulaC21H20ClN5O3
Molecular Weight425.9 g/mol
CAS Number1052562-11-4

Anticancer Properties

Research indicates that compounds similar to this triazole derivative exhibit anticancer properties. For instance, studies on related triazole derivatives have shown selective cytotoxic effects against melanoma cells. One such study demonstrated that a triazole derivative induced cell cycle arrest and reduced melanin production in melanoma cells (VMM917), suggesting potential therapeutic applications in cancer treatment .

Antimicrobial Activity

Compounds with structural similarities to 2-[5-(3-chlorophenyl)-4,6-dioxo-1H...acetamide have been reported to possess antimicrobial properties. The presence of the chlorophenyl group enhances the compound's interaction with biological targets, which may lead to effective antimicrobial action against various pathogens.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the pyrrolo-triazole moiety may interact with specific enzymes or receptors involved in cell proliferation and survival pathways. This interaction could lead to apoptosis in cancer cells or inhibition of microbial growth.

Study on Cytotoxicity

A notable study investigated the cytotoxic effects of a related triazole derivative on melanoma cells. The results indicated a significant reduction in cell viability at specific concentrations while sparing normal cells. This selective toxicity suggests that triazole derivatives could be developed into targeted cancer therapies .

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